molecular formula C19H23N3O5S B3620476 N-[4-(dipropylsulfamoyl)phenyl]-4-nitrobenzamide

N-[4-(dipropylsulfamoyl)phenyl]-4-nitrobenzamide

Cat. No.: B3620476
M. Wt: 405.5 g/mol
InChI Key: BSAYUQVFGNKOIT-UHFFFAOYSA-N
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Description

N-[4-(dipropylsulfamoyl)phenyl]-4-nitrobenzamide is a chemical compound of interest in research and development, particularly in the field of pharmaceutical science. This benzamide derivative features a 4-nitrobenzamide group linked to a phenyl ring that is substituted with a dipropylsulfamoyl moiety. This specific molecular architecture, incorporating both sulfonamide and benzamide functional groups, is a common motif in compounds studied for their potential biological activities and is frequently encountered in the synthesis and analysis of active pharmaceutical ingredients (APIs) and their related substances . While the specific research applications for this exact compound are not fully detailed in the literature, its structural similarity to other well-characterized compounds provides strong indications of its potential utility. For instance, a closely related compound, 4-(N,N-dipropylsulfamoyl)-N-(naphthalen-1-yl)benzamide (CAS 319428-49-4), shares the same 4-(N,N-dipropylsulfamoyl)benzoyl core . Furthermore, molecules with a sulfamoylbenzamide structure are often investigated as impurities or metabolites of established pharmaceuticals, such as Probenecid, making them critical references for ensuring drug quality and safety . The presence of the nitro group also suggests potential as an intermediate in organic synthesis, where it can be readily reduced to an amine for further chemical derivatization . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound for exploratory studies, method development in analytical chemistry, and as a building block in synthetic organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(dipropylsulfamoyl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-3-13-21(14-4-2)28(26,27)18-11-7-16(8-12-18)20-19(23)15-5-9-17(10-6-15)22(24)25/h5-12H,3-4,13-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAYUQVFGNKOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 4 Dipropylsulfamoyl Phenyl 4 Nitrobenzamide

Retrosynthetic Analysis and Identification of Key Precursors for N-[4-(dipropylsulfamoyl)phenyl]-4-nitrobenzamide Synthesis

A retrosynthetic analysis of this compound reveals two primary disconnection points that simplify the molecule into readily available or easily synthesizable precursors. The most logical disconnections are at the amide and sulfonamide linkages.

Amide Bond Disconnection: The central amide bond can be disconnected to yield two key precursors: 4-nitrobenzoyl chloride and 4-amino-N,N-dipropylbenzenesulfonamide. The former is a derivative of 4-nitrobenzoic acid, while the latter is a substituted aniline (B41778). This is a common and highly effective strategy for synthesizing benzamide (B126) derivatives.

Sulfonamide Bond Disconnection: Further disconnection of 4-amino-N,N-dipropylbenzenesulfonamide at the sulfonamide N-S bond points to 4-aminobenzenesulfonyl chloride and dipropylamine (B117675) as the foundational starting materials.

This analysis identifies the following key precursors for a convergent synthesis:

4-Nitrobenzoic acid

4-Aminobenzenesulfonyl chloride (or a precursor like acetanilide)

Dipropylamine

An alternative route could involve the precursor p-(Dipropylsulfamoyl)benzoic acid, also known as Probenecid (B1678239). guidechem.comsigmaaldrich.compubcompare.ai In this pathway, the dipropylsulfamoyl group is already attached to one of the phenyl rings, which would then require amidation with 4-nitroaniline. However, the first strategy is often more direct for building a library of analogues.

Development and Optimization of Synthetic Routes to this compound

The synthesis of the target molecule is typically achieved through a linear sequence starting from simpler aromatic compounds, culminating in the final amide coupling step.

The formation of the amide bond is the cornerstone of the synthesis of this compound. The most prevalent method is the acylation of an amine with an acyl chloride, a reaction often referred to as the Schotten-Baumann reaction. mdpi.com

In a typical procedure, 4-amino-N,N-dipropylbenzenesulfonamide is dissolved in an appropriate solvent, such as dichloromethane (B109758), and treated with 4-nitrobenzoyl chloride. mdpi.com A base, commonly triethylamine (B128534) or pyridine, is added to neutralize the hydrochloric acid byproduct generated during the reaction. mdpi.com The reaction is generally stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). mdpi.com

Alternative strategies for amide bond formation avoid the use of acyl chlorides, which can be moisture-sensitive. These methods involve coupling carboxylic acids directly with amines using activating agents. nih.gov For instance, 4-nitrobenzoic acid can be reacted with 4-amino-N,N-dipropylbenzenesulfonamide in the presence of peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt). nih.govresearchgate.net While these methods are often milder, they can be more expensive and generate byproducts that require removal. nih.gov

The dipropylsulfamoyl moiety is introduced by forming a sulfonamide bond. This is typically achieved by reacting a sulfonyl chloride with a secondary amine. The key intermediate, 4-amino-N,N-dipropylbenzenesulfonamide, can be synthesized in a two-step process.

First, a suitable starting material like acetanilide (B955) is treated with chlorosulfonic acid to generate 4-acetamidobenzenesulfonyl chloride. The acetamido group serves as a protecting group for the amine and directs the chlorosulfonation to the para position. Second, the resulting sulfonyl chloride is reacted with dipropylamine in the presence of a base to form the sulfonamide. Finally, the acetamido group is hydrolyzed under acidic or basic conditions to reveal the free amine of 4-amino-N,N-dipropylbenzenesulfonamide, making it ready for the subsequent amide coupling step.

The nitro group is a critical functional group in the target molecule and is typically introduced via electrophilic aromatic substitution. byjus.com For the synthesis of this compound, the nitration is performed on the benzoic acid or toluene (B28343) precursor before it is incorporated into the final molecule.

The standard method for nitration involves using a mixture of concentrated nitric acid and concentrated sulfuric acid, often referred to as "mixed acid". wikipedia.orglibretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). libretexts.org When toluene is the starting material, it is nitrated to form 4-nitrotoluene (B166481), which is then oxidized to 4-nitrobenzoic acid. Alternatively, benzoic acid can be nitrated directly, though the carboxyl group is deactivating, leading to a mixture of meta and para products. Therefore, starting with 4-nitrotoluene is often preferred for better regioselectivity. The reaction temperature must be carefully controlled, usually below 50°C, to prevent multiple nitrations. byjus.com

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters for optimization include the choice of solvent, reaction temperature, stoichiometry of reagents, and the type of base used in the coupling step.

For the amide bond formation, solvents like dichloromethane or tetrahydrofuran (B95107) are often used. evitachem.com The reaction can be run at room temperature, but gentle heating may be required in some cases to drive the reaction to completion. Using a slight excess of the acyl chloride can ensure full conversion of the amine, but this may necessitate a more rigorous purification process to remove unreacted acyl chloride. Purification typically involves sequential washing of the organic layer with dilute acid, a saturated solution of sodium bicarbonate, and brine, followed by drying and evaporation of the solvent. mdpi.com The final product is often purified by recrystallization. researchgate.net

The following table summarizes key parameters that can be optimized for the synthesis.

Reaction Step Parameter Condition Options Effect on Yield and Selectivity
Amide CouplingSolventDichloromethane, Tetrahydrofuran, AcetoneAffects solubility of reactants and reaction rate.
BaseTriethylamine, PyridineNeutralizes HCl byproduct; base strength can influence reaction speed.
Temperature0°C to RefluxHigher temperatures can speed up the reaction but may increase side products.
NitrationAcid MixtureConc. H₂SO₄ / Conc. HNO₃The ratio affects the concentration of the nitronium ion.
Temperature< 50°CCrucial for preventing di- and tri-nitration, ensuring selectivity. byjus.com
Sulfonamide FormationAmine Stoichiometry2-2.5 equivalentsOne equivalent acts as the nucleophile, the other as a base for HCl.

Synthesis of Structurally Related Analogues for Research Purposes

The synthetic routes described are highly adaptable for creating a library of structurally related analogues for research, such as in structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can investigate how structural changes affect its properties.

Analogues can be generated by:

Varying the Aniline Moiety: Instead of 4-amino-N,N-dipropylbenzenesulfonamide, other substituted anilines can be used. For example, using anilines with different alkyl groups on the sulfonamide nitrogen (e.g., diethyl, dibutyl) or altering the substitution pattern on the phenyl ring can produce a range of analogues. nih.gov

Varying the Benzoyl Moiety: 4-Nitrobenzoyl chloride can be replaced with other substituted benzoyl chlorides. For instance, using 2-chloro-4-nitrobenzoyl chloride or benzoyl chlorides with different electron-donating or electron-withdrawing groups allows for exploration of electronic effects. nih.govnih.gov

The following table provides examples of structurally related analogues and the precursors used in their synthesis.

Analogue Name Amine Precursor Acyl Chloride Precursor
N-(2,6-dimethylphenyl)-4-nitrobenzamide nih.gov2,6-Dimethylaniline4-Nitrobenzoyl chloride
N-(2-chloro-6-methylphenyl)-4-nitrobenzamide nih.gov2-Chloro-6-methylaniline4-Nitrobenzoyl chloride
N-(4-Bromophenyl)-4-nitrobenzamide researchgate.net4-Bromoaniline4-Nitrobenzoyl chloride
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide nih.gov2-Methyl-5-nitroaniline2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoyl chloride

This modular approach provides a powerful platform for generating diverse chemical entities for further investigation.

Strategies for Modifying the Nitrobenzamide Core

The most versatile handle for chemical modification on the this compound scaffold is the nitro group. Its reduction to a primary amine is a cornerstone transformation, unlocking a wealth of subsequent chemical reactions. This reduction converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the molecule's electronic properties and providing a nucleophilic center for further synthesis.

The transformation of the parent compound to N-[4-(dipropylsulfamoyl)phenyl]-4-aminobenzamide can be achieved through several established methods. Catalytic hydrogenation is a common and efficient approach, typically employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. wikipedia.org This method is known for its high yields and clean reaction profiles.

Another widely used strategy is the reduction using metals in acidic media, such as tin (Sn) or iron (Fe) powder with concentrated hydrochloric acid (HCl). chemistrystudent.com These reactions proceed via electron transfer from the metal to the nitro group. Following the reduction, a basic workup is necessary to deprotonate the resulting anilinium salt and liberate the free amine. chemistrystudent.com Other reagents, including sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or sodium dithionite (B78146) (Na₂S₂O₄), also serve as effective reducing agents for aromatic nitro compounds. organic-chemistry.orgresearchgate.netjsynthchem.com

The choice of reducing agent can be critical, especially if other sensitive functional groups are present in a more complex derivative. A comparison of common reduction methods is detailed in the table below.

Reagent/CatalystTypical ConditionsAdvantagesPotential Disadvantages
H₂, Pd/CMethanol or Ethanol, RT, 1-5 atm H₂High yield, clean, catalyst is recyclableRequires specialized hydrogenation equipment
Fe / HClEthanol/Water, RefluxInexpensive, robustRequires stoichiometric metal, acidic, often requires basic workup
Sn / HClEthanol, RefluxEffective and traditional methodStannous salts can be difficult to remove from the product
SnCl₂·2H₂OEthanol or Ethyl Acetate, RefluxMilder than metal/acid systemsStoichiometric amounts of tin salts are produced
NaBH₄ / NiCl₂ or Cu catalystMethanol, RTMild conditions, rapid reactionChemoselectivity can be an issue with other reducible groups jsynthchem.comnih.gov

Approaches to Altering the Dipropylsulfamoyl Substituent

Direct modification of the N,N-dipropyl groups on the sulfamoyl moiety of this compound is chemically challenging. The carbon-nitrogen bonds of the N,N-dialkylsulfonamide are generally robust and not amenable to simple substitution or cleavage without harsh conditions that would likely degrade other parts of the molecule. nih.govresearchgate.net While electrochemical methods for N-C bond cleavage in sulfonamides have been reported, they represent specialized techniques rather than routine synthetic strategies. acs.org

Therefore, altering the dipropylsulfamoyl substituent is most practically achieved not by modification of the final compound, but by synthesizing analogues from varied precursors. Diversity can be introduced by starting with different secondary amines during the construction of the sulfamoyl aniline core.

The common synthetic route to the 4-(N,N-dialkylsulfamoyl)aniline intermediate involves the reaction of a protected 4-aminobenzenesulfonyl chloride (e.g., 4-acetamidobenzenesulfonyl chloride) with a desired secondary amine, followed by deprotection of the aniline. By substituting dipropylamine with other secondary amines, a wide array of analogues can be produced. This approach allows for systematic variation of the alkyl groups to explore structure-activity relationships.

The table below illustrates how various secondary amines can be used to generate diverse sulfamoyl aniline precursors, which can then be acylated with 4-nitrobenzoyl chloride to yield the final target analogues.

Secondary Amine ReactantResulting N,N-Dialkylsulfamoyl GroupPotential Property Modification
Dimethylamine-SO₂N(CH₃)₂Reduced lipophilicity, smaller steric profile
Diethylamine-SO₂N(CH₂CH₃)₂Moderate lipophilicity
Dibutylamine-SO₂N(CH₂(CH₂)₂CH₃)₂Increased lipophilicity and steric bulk
Piperidine (B6355638)-SO₂N(CH₂)₅Introduction of a cyclic aliphatic system
Morpholine-SO₂N(CH₂CH₂)₂OIncreased polarity and potential for hydrogen bonding

Introduction of Heterocyclic and Other Aromatic Moieties

The reduction of the nitro group to form N-[4-(dipropylsulfamoyl)phenyl]-4-aminobenzamide is the gateway to introducing a vast range of heterocyclic and aromatic systems. The resulting 4-amino group serves as a potent nucleophile and a versatile synthetic handle for cyclization and coupling reactions.

Heterocycle Formation: A multitude of heterocyclic rings can be constructed from the 4-aminobenzamide (B1265587) derivative through condensation reactions with appropriate bifunctional reagents. scirp.org For instance, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of substituted pyrimidines. mdpi.com Similarly, treatment with reagents designed for pyrazole (B372694) or triazole synthesis can yield more complex derivatives. nih.gov The synthesis of sulfonyl-carboximidamides by condensing sulfonamides with heterocyclic methyl carbimidates is another documented route to link heterocyclic systems. nih.gov

The following table outlines several potential cyclization strategies starting from the 4-aminobenzamide intermediate.

Target HeterocycleRequired Reagent(s)General Reaction Type
PyrazoleHydrazine hydrate (B1144303) followed by a 1,3-dicarbonyl compoundCondensation/Cyclization
Pyrimidine1,3-Diketone (e.g., acetylacetone) in acidic conditionsCyclocondensation mdpi.com
1,2,4-TriazoleReaction with an imidate, followed by cyclization with hydrazineMulti-step condensation
ThiazoleReaction with an α-haloketone followed by cyclization with a sulfur source (e.g., Lawesson's reagent)Hantzsch Thiazole Synthesis variant
BenzimidazoleRequires modification to an ortho-diamino precursor, then reaction with an aldehyde or carboxylic acidCondensation

Introduction of Aromatic Moieties: Beyond heterocycles, other aromatic groups can be appended to the molecule, typically via modern cross-coupling reactions. While direct coupling to the amino group is possible, it is often more efficient to first convert the amine to a more suitable functional group for coupling, such as a halide or triflate, via a Sandmeyer-type reaction. The resulting aryl halide can then participate in reactions like the Suzuki or Stille coupling to introduce new aryl or heteroaryl rings. Alternatively, the amino group itself can be used directly in Buchwald-Hartwig amination reactions to couple with various aryl halides, forming a diarylamine linkage.

Structure Activity Relationship Sar and Rational Ligand Design Principles for N 4 Dipropylsulfamoyl Phenyl 4 Nitrobenzamide Analogues

Systematic Exploration of Structural Variations and Their Impact on Molecular Recognition

The molecular architecture of N-[4-(dipropylsulfamoyl)phenyl]-4-nitrobenzamide offers several key regions for structural modification to probe and understand its interaction with biological targets. These regions include the 4-nitrobenzamide (B147303) moiety, the central phenyl ring, the sulfonamide linker, and the dipropyl groups. Systematic variations at these positions have provided insights into the structural requirements for molecular recognition.

The 4-Nitrobenzamide Moiety: The 4-nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of the benzamide (B126) ring and participate in interactions such as hydrogen bonding or dipole-dipole interactions. The position and nature of substituents on this ring are critical. For instance, moving the nitro group to the meta or ortho position, or replacing it with other electron-withdrawing or electron-donating groups, can drastically alter the binding affinity and efficacy of the analogues. The amide linkage itself is a crucial hydrogen-bonding motif, and its conformational rigidity plays a role in orienting the two phenyl rings.

The Sulfonamide Linker and N-Alkyl Groups: The sulfonamide group is another key hydrogen-bonding element and a critical linker. The nature of the alkyl substituents on the sulfonamide nitrogen has a profound impact on activity. Variations in the alkyl chain length and branching of the dipropyl groups can influence the hydrophobic interactions with the target protein. Replacing the propyl groups with smaller (e.g., methyl, ethyl) or larger, more complex alkyl or cyclic groups can fine-tune the lipophilicity and steric bulk of this region, impacting both potency and selectivity. For example, in a series of sulfamoyl benzamide derivatives, the substitution on the sulfonamide nitrogen with different groups led to varying inhibitory potentials against different enzyme isoforms.

The following interactive table summarizes the impact of systematic structural variations on the biological activity of a hypothetical series of N-[4-(sulfamoyl)phenyl]-4-nitrobenzamide analogues, based on general principles observed in related compound classes.

Analogue Modification Observed Impact on Activity
A-1 Replacement of 4-nitro with 4-aminoOften leads to a significant change in electronic properties and potential for new hydrogen bond interactions.
A-2 Replacement of 4-nitro with 4-chloroModulates electronic properties and introduces a halogen bond donor.
B-1 Introduction of a methyl group on the central phenyl ringCan enhance hydrophobic interactions but may also introduce steric hindrance.
C-1 Replacement of dipropyl with diethylDecreases lipophilicity and steric bulk, potentially affecting hydrophobic pocket binding.
C-2 Replacement of dipropyl with di-isopropylIncreases steric bulk, which can either improve or hinder binding depending on the target's topology.
C-3 Replacement of dipropyl with a cyclic amine (e.g., piperidine)Introduces conformational rigidity and alters the vector of the substituents.

Identification of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For the this compound scaffold, several key pharmacophoric features can be identified based on its structure and SAR data from related compounds.

Investigation of Molecular Target Engagement and in Vitro Mechanistic Pathways of N 4 Dipropylsulfamoyl Phenyl 4 Nitrobenzamide

Identification and Characterization of Putative Molecular Targets

Efforts to identify and characterize the putative molecular targets of N-[4-(dipropylsulfamoyl)phenyl]-4-nitrobenzamide yielded no specific results. The subsequent subsections outline the standard methodologies used for such characterization, for which no data exists for this particular compound.

Enzyme Inhibition Studies via In Vitro Biochemical Assays

No published in vitro biochemical assays detailing the inhibitory activity of this compound against any specific enzymes were found.

Receptor Binding Profiling and Ligand-Binding Assays

There is no publicly available data from receptor binding profiling or ligand-binding assays to indicate any affinity of this compound for specific biological receptors.

Protein-Ligand Interaction Analysis using Biophysical Methods (e.g., SPR, ITC)

No studies utilizing biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to analyze the interaction between this compound and any protein targets have been reported in the scientific literature.

Elucidation of Cellular Pathway Modulation in In Vitro Cell Models (non-patient specific)

Investigations into the effects of this compound on cellular pathways in in vitro models did not yield any specific findings.

Assessment of Cellular Response Phenotypes in Cultured Cell Lines

There are no published studies that assess the cellular response phenotypes of cultured cell lines upon treatment with this compound.

Analysis of Intracellular Signaling Cascade Modulation

No data is available regarding the analysis of intracellular signaling cascade modulation by this compound.

Mechanistic Insights from Advanced In Vitro Biochemical and Biophysical Studies

Elucidating the mechanism of action of a compound is a critical step in drug discovery and development. This typically involves a combination of biochemical and biophysical assays to understand how the molecule interacts with its biological target.

A kinetic analysis provides quantitative measures of a compound's binding affinity and the dynamics of the interaction with its target protein. These parameters are crucial for understanding the compound's potency and duration of action at the molecular level.

Inhibition Constant (Kᵢ): This value indicates the concentration of an inhibitor required to produce half-maximum inhibition. A lower Kᵢ value signifies a higher binding affinity and greater potency of the inhibitor.

Dissociation Constant (Kᴅ): The Kᴅ represents the equilibrium constant for the dissociation of a ligand-receptor complex. It is a measure of the affinity between the ligand and its target; a lower Kᴅ corresponds to a higher affinity.

Association Rate Constant (kₒₙ): Also known as the "on-rate," this constant measures the speed at which a compound binds to its target.

Dissociation Rate Constant (kₒff): Conversely, the "off-rate" measures the speed at which a compound unbinds from its target. The ratio of kₒff to kₒₙ is equal to the Kᴅ.

Without experimental data from studies on this compound, it is not possible to present a data table of its kinetic parameters.

Understanding whether a compound binds to the primary, or orthosteric, site of a target protein or to a secondary, allosteric site is fundamental to characterizing its pharmacological profile.

Orthosteric Binding: This occurs when a ligand binds to the same site as the endogenous substrate or agonist. Orthosteric inhibitors often compete directly with the natural ligand for binding.

Allosteric Binding: This involves a ligand binding to a site on the protein that is distinct from the orthosteric site. This binding event induces a conformational change in the protein that modulates the activity of the orthosteric site, either by enhancing (positive allosteric modulation) or inhibiting (negative allosteric modulation) it.

The determination of a binding mechanism as either allosteric or orthosteric requires specific experimental assays, such as radioligand binding studies or functional assays in the presence and absence of the endogenous ligand. As no such studies have been published for this compound, its binding mechanism remains uncharacterized.

Based on a comprehensive search for scientific literature, there are no specific computational and theoretical studies available for the compound This compound .

Therefore, it is not possible to provide an article that adheres to the requested outline focusing solely on this specific molecule. Research in molecular modeling, docking, and quantum mechanics has been conducted on structurally related sulfonamide and nitrobenzamide derivatives, but not on the exact compound specified. Fulfilling the request would require presenting data from these different molecules, which would violate the explicit instruction to focus exclusively on this compound.

Computational and Theoretical Studies of N 4 Dipropylsulfamoyl Phenyl 4 Nitrobenzamide

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Mapping

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict and explain chemical reactivity. fiveable.mewikipedia.orgsustainability-directory.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgsustainability-directory.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. fiveable.me

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This analysis is crucial in fields like drug design and materials science for understanding reaction mechanisms and designing molecules with specific electronic characteristics. sustainability-directory.com For a molecule like N-[4-(dipropylsulfamoyl)phenyl]-4-nitrobenzamide, FMO analysis would reveal the most probable sites for nucleophilic and electrophilic attack. The electron-withdrawing nature of the nitro group and the sulfamoyl group would significantly influence the electron density distribution across the molecule, affecting the energies and localizations of the HOMO and LUMO.

Illustrative FMO Data Table The following table presents hypothetical FMO data to illustrate the typical output of such an analysis for an organic molecule.

ParameterEnergy (eV)Description
HOMO Energy-6.85Energy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy-2.45Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.40Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.
Table 1. Hypothetical Frontier Molecular Orbital energy values used for illustrative purposes.

Electrostatic Potential (ESP) Mapping

An Electrostatic Potential (ESP) map, also known as a molecular electrostatic potential (MEP) surface, is a computational tool that visualizes the three-dimensional charge distribution of a molecule. deeporigin.comlibretexts.org It is generated by calculating the electrostatic potential at the surface of a molecule, often represented by its electron density. wolfram.com ESP maps use a color spectrum to indicate different regions of charge:

Red: Indicates regions of high electron density and negative electrostatic potential, typically associated with lone pairs on electronegative atoms (like oxygen or nitrogen). These are sites prone to electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential, usually found around hydrogen atoms bonded to electronegative atoms. These are sites susceptible to nucleophilic attack.

Green/Yellow: Represents areas with neutral or intermediate potential. wolfram.com

For this compound, an ESP map would likely show strong negative potential (red) around the oxygen atoms of the nitro and sulfamoyl groups, as well as the carbonyl oxygen of the amide group. Positive potential (blue) would be expected around the amide N-H proton. This visualization is invaluable for predicting intermolecular interactions, such as hydrogen bonding, which are crucial for understanding drug-receptor binding and crystal packing. deeporigin.comucsb.edu

Prediction of Spectroscopic Properties for Research Validation (e.g., theoretical NMR, UV)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules before they are synthesized or to help interpret experimental data. Methods like Density Functional Theory (DFT) are commonly used to calculate theoretical spectra.

Theoretical NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of a molecule. chemaxon.com The Gauge-Invariant Atomic Orbital (GIAO) method is frequently employed for this purpose. science.gov By comparing the predicted NMR spectrum with the experimental one, researchers can confirm the proposed structure of a synthesized compound. nih.gov For this compound, theoretical calculations would predict the chemical shifts for each unique proton and carbon atom, aiding in the assignment of signals in the experimental spectrum.

Theoretical UV-Vis Spectroscopy Time-Dependent Density Functional Theory (TD-DFT) is a popular method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov This analysis calculates the electronic transitions between molecular orbitals, predicting the wavelength of maximum absorption (λ_max). These predictions help in understanding the electronic structure and chromophores within a molecule. nih.gov The presence of aromatic rings and the nitro group in the target compound would be expected to give rise to characteristic absorptions in the UV-Vis spectrum, which can be modeled computationally.

Illustrative Spectroscopic Data Table This table demonstrates how theoretical spectroscopic data is compared with experimental values for validation. The data is hypothetical.

Spectroscopic DataPredicted ValueExperimental Value
¹H NMR Chemical Shift (Amide N-H)8.95 ppm9.01 ppm
¹³C NMR Chemical Shift (Carbonyl C=O)165.1 ppm164.8 ppm
UV-Vis λmax310 nm315 nm
Table 2. Hypothetical comparison of predicted and experimental spectroscopic data.

In Silico Physicochemical Property and ADME Prediction

In silico (computer-based) prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery. nih.govsrce.hrslideshare.net Predicting these properties early in the research process helps to identify drug candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures. nih.govnih.gov

Theoretical Assessment of Absorption and Distribution Potential

Absorption Computational models can predict a molecule's potential for oral absorption based on its physicochemical properties. Key parameters include:

Lipophilicity (LogP): The octanol-water partition coefficient is a measure of a compound's solubility in lipids versus water. A balanced LogP is essential for membrane permeability.

Aqueous Solubility (LogS): Adequate solubility is necessary for a drug to dissolve in the gastrointestinal tract before absorption.

Polar Surface Area (PSA): This parameter relates to a molecule's ability to form hydrogen bonds and is a good predictor of membrane permeability.

Distribution Distribution refers to how a drug spreads throughout the body. Important predicted parameters include:

Plasma Protein Binding (PPB): The extent to which a drug binds to proteins in the blood. High binding can limit the amount of free drug available to act on its target.

Blood-Brain Barrier (BBB) Permeability: Predicts whether a compound can cross the BBB, which is crucial for drugs targeting the central nervous system.

Illustrative ADME Absorption and Distribution Data Table The following table contains typical in silico ADME parameters for a potential drug candidate. The values are for illustrative purposes only.

ADME PropertyPredicted ValueSignificance
LogP (Lipophilicity)3.5Indicates good lipid solubility for membrane permeation.
LogS (Aqueous Solubility)-4.2Suggests moderate aqueous solubility.
Human Intestinal Absorption>90%Predicts high absorption from the gut.
BBB PermeabilityLowIndicates the compound is unlikely to cross the blood-brain barrier.
Plasma Protein Binding~85%Predicts significant but not excessive binding to plasma proteins.
Table 3. Hypothetical in silico predictions for absorption and distribution properties.

Prediction of Metabolic Stability and Excretion Pathways Using Computational Models

Metabolic Stability Computational models are used to predict how a molecule will be metabolized, primarily by cytochrome P450 (CYP) enzymes in the liver. slideshare.net These models can identify which specific CYP isozymes (e.g., CYP3A4, CYP2D6) are likely to metabolize the compound. Predicting metabolic stability is crucial because rapid metabolism can lead to a short duration of action, while inhibition of CYP enzymes can cause adverse drug-drug interactions.

Illustrative ADME Metabolism and Excretion Data Table This table provides hypothetical predictions related to the metabolic fate of a compound.

ADME PropertyPredictionSignificance
CYP2D6 InhibitorNoLow risk of drug interactions involving the CYP2D6 pathway.
CYP3A4 SubstrateYesThe compound is likely metabolized by the major drug-metabolizing enzyme CYP3A4.
Metabolic Stability (in vitro)ModerateSuggests a reasonable half-life in the body.
Total Clearance (in vivo)Low to ModeratePredicts how quickly the drug is removed from the body.
Table 4. Hypothetical in silico predictions for metabolism and excretion properties.

Table of Compound Names Mentioned

Compound Name
This compound
4-nitrophenolate
Acetic acid
Table 5. List of chemical compounds referred to in this article.

Advanced Analytical and Characterization Methodologies Applied to N 4 Dipropylsulfamoyl Phenyl 4 Nitrobenzamide in Research Contexts

Development of Chromatographic Techniques for High-Purity Isolation and Characterization of Research Samples (e.g., advanced HPLC, LC-MS methods)

For the isolation and purification of N-[4-(dipropylsulfamoyl)phenyl]-4-nitrobenzamide, reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary and indispensable tool. This technique separates the target compound from impurities based on its hydrophobicity. A typical RP-HPLC method would utilize a C18 stationary phase, which is a silica-based support with octadecyl carbon chains. The mobile phase would likely consist of a gradient elution system, starting with a higher proportion of an aqueous solvent (like water with 0.1% formic acid to improve peak shape) and gradually increasing the proportion of an organic solvent such as acetonitrile (B52724) or methanol. nih.govnih.govmolnar-institute.com This gradient allows for the effective separation of compounds with a wide range of polarities.

Detection is commonly achieved using a diode array detector (DAD) or a UV-Vis detector, set to a wavelength where the nitroaromatic and benzamide (B126) chromophores exhibit strong absorbance. For this compound, this would likely be in the UV region. The purity of the collected fractions can be assessed by the symmetry of the chromatographic peak and the absence of co-eluting impurities.

For more definitive characterization and to gain molecular weight information, HPLC is often coupled with mass spectrometry (LC-MS). nih.govhpst.cz Using an electrospray ionization (ESI) source in positive ion mode, the protonated molecule [M+H]⁺ of this compound would be expected. Tandem mass spectrometry (LC-MS/MS) can provide further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. This technique is highly sensitive and specific, allowing for the detection and quantification of the compound even at very low concentrations. hpst.czresearchgate.net

ParameterTypical ConditionPurpose
ColumnReversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm)Separation based on hydrophobicity
Mobile Phase A0.1% Formic Acid in WaterAqueous component of the mobile phase
Mobile Phase BAcetonitrile or MethanolOrganic component for elution
Gradient5% to 95% B over 20 minutesTo elute compounds with a range of polarities
Flow Rate1.0 mL/minStandard analytical flow rate
DetectionUV at 254 nm and 280 nmMonitoring of aromatic chromophores
Mass SpectrometryElectrospray Ionization (ESI), Positive ModeMolecular weight determination and structural confirmation

Advanced Spectroscopic Approaches for Comprehensive Structural Elucidation of Novel Analogues (e.g., 2D-NMR, HR-MS, IR)

The definitive structural elucidation of this compound and its novel analogues relies on a combination of advanced spectroscopic techniques.

Infrared (IR) Spectroscopy provides crucial information about the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the N-H stretching of the amide, the C=O stretching of the amide, the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group, and the asymmetric and symmetric stretching of the N-O bonds in the nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework.

¹H NMR would show distinct signals for the aromatic protons on both phenyl rings, with their splitting patterns (doublets, triplets, or doublet of doublets) revealing their substitution patterns and coupling relationships. The protons of the propyl groups on the sulfonamide would appear in the aliphatic region, likely as a triplet for the terminal methyl groups and a multiplet for the methylene (B1212753) groups. The amide N-H proton would typically appear as a singlet in the downfield region.

¹³C NMR would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the propyl groups.

Two-dimensional (2D) NMR techniques are employed to resolve complex spectra and establish connectivity between atoms. harvard.eduwikipedia.orgjustapedia.orgresearchgate.net

COSY (Correlation Spectroscopy) would be used to identify protons that are coupled to each other, for example, adjacent protons on the aromatic rings and within the propyl chains. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of ¹³C signals based on their attached protons. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is invaluable for establishing the connectivity between the different structural fragments of the molecule, such as linking the propyl groups to the sulfonamide sulfur and connecting the two aromatic rings via the amide linkage.

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental composition of this compound with a high degree of confidence. nih.govstrath.ac.ukacs.orgacs.org This technique can distinguish between compounds with the same nominal mass but different elemental formulas.

TechniqueExpected Observations for this compound
IRN-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), S=O stretches (~1350 and 1160 cm⁻¹), N-O stretches (~1520 and 1340 cm⁻¹)
¹H NMRSignals for aromatic protons (7-9 ppm), amide N-H (9-10 ppm), and propyl groups (0.8-3.5 ppm) with characteristic splitting patterns.
¹³C NMRSignals for amide carbonyl carbon (~165 ppm), aromatic carbons (110-150 ppm), and aliphatic carbons of propyl groups (10-50 ppm).
HR-MSHighly accurate mass of the [M+H]⁺ ion, confirming the elemental formula C₁₉H₂₄N₃O₅S.

X-ray Crystallography of this compound and its Co-crystals with Molecular Targets (if applicable)

Furthermore, in the context of drug discovery, co-crystallization of this compound with its biological target (e.g., an enzyme or receptor) can provide invaluable insights into the molecular basis of its activity. nih.gov The resulting co-crystal structure would reveal the specific binding mode of the compound, identifying the key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking that are responsible for its affinity and selectivity. This structural information is crucial for structure-based drug design, enabling the rational optimization of the compound to improve its pharmacological properties. rigaku.com Studies on the structurally related compound probenecid (B1678239) have demonstrated the utility of X-ray crystallography in characterizing its salts and understanding its solid-state forms. mdpi.comresearchgate.net

Microcalorimetric Techniques for Studying Molecular Binding Thermodynamics (e.g., ITC, DSC)

Microcalorimetric techniques are essential for characterizing the thermodynamic driving forces behind molecular interactions and for assessing the thermal stability of compounds.

Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the heat changes that occur upon the binding of a ligand to a macromolecule. acs.orgnih.gov In a hypothetical study where this compound is a ligand for a biological target, ITC could be used to determine the key thermodynamic parameters of their interaction. harvard.edutainstruments.comnews-medical.net By titrating the compound into a solution containing the target molecule, the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry of binding (n) can all be determined in a single experiment. acs.org This provides a complete thermodynamic profile of the binding event, revealing whether the interaction is enthalpy-driven, entropy-driven, or both.

Thermodynamic ParameterInformation Provided
Binding Affinity (Kₐ)Strength of the interaction between the compound and its target.
Enthalpy Change (ΔH)Heat released or absorbed upon binding, reflecting changes in bonding interactions.
Entropy Change (ΔS)Change in the randomness of the system upon binding, often related to conformational changes and solvent reorganization.
Stoichiometry (n)The molar ratio of the ligand to the target in the complex.

Differential Scanning Calorimetry (DSC) is used to measure the thermal stability of a compound and to study its phase transitions. For this compound, DSC analysis would determine its melting point and enthalpy of fusion. researchgate.netresearchgate.net In the context of co-crystal screening and characterization, DSC is used to identify the formation of new crystalline phases, which will exhibit different thermal profiles compared to the individual components. nih.gov This technique is valuable for assessing the physical stability of different solid forms of the compound, which is a critical aspect of pharmaceutical development.

Future Research Directions and Unexplored Avenues for N 4 Dipropylsulfamoyl Phenyl 4 Nitrobenzamide

Exploration of Novel Synthetic Methodologies for Architecturally Complex Analogues

Future synthetic efforts should focus on creating architecturally complex analogues of N-[4-(dipropylsulfamoyl)phenyl]-4-nitrobenzamide to explore a wider chemical space and potentially enhance biological activity. Traditional synthetic routes, such as the reaction of an amine with a benzoyl chloride, provide a solid foundation. unej.ac.id However, the development of novel, efficient, and versatile synthetic strategies is crucial for generating a diverse library of derivatives.

One promising approach involves the use of mechanochemistry, an eco-friendly and efficient solvent-free method for synthesizing amides. mdpi.com This technique, which utilizes mechanical force to induce chemical reactions, could offer higher yields and reduced reaction times compared to conventional solution-phase synthesis. mdpi.com Another avenue for exploration is the development of multi-step synthetic pathways that allow for precise control over the introduction of various functional groups and chiral centers. This could involve the synthesis of novel substituted anilines and nitrobenzoic acid derivatives as precursors. The synthesis of related sulfonamide-benzamide hybrids often involves the initial formation of a sulfonamide followed by an amide coupling, a strategy that could be adapted and optimized for creating more complex structures. evitachem.com

Furthermore, the incorporation of heterocyclic moieties, such as piperidine (B6355638) or thiadiazole, could lead to analogues with novel pharmacological profiles. nih.govmdpi.com The synthesis of such complex molecules would likely require the development of new catalytic systems and purification techniques to handle the increased structural complexity.

Integration with Phenotypic Screening Approaches for Unbiased Target Discovery

Phenotypic screening offers a powerful, unbiased approach to discovering novel biological activities and identifying the molecular targets of this compound and its analogues. nih.gov Unlike target-based screening, which focuses on a known protein, phenotypic screening assesses the effects of a compound on cell or organism physiology. nih.gov This approach is particularly valuable for identifying first-in-class therapeutics and for diseases with poorly understood molecular pathology. nih.gov

Future research should involve screening a library of this compound analogues against a diverse panel of cell-based assays representing various disease states, such as cancer, neurodegenerative disorders, and infectious diseases. High-content imaging and other advanced cellular analysis techniques can be employed to capture a wide range of phenotypic changes, providing a comprehensive view of a compound's biological effects.

Once a "hit" is identified through phenotypic screening, target deconvolution becomes the next critical step. This can be achieved through a variety of methods, including affinity chromatography, expression profiling, and computational approaches that correlate the phenotypic response with known drug-target interactions. nih.gov The integration of machine learning algorithms can further aid in analyzing complex phenotypic data and predicting potential targets. nih.gov

Development of Advanced In Silico Tools for Rational Design and Mechanistic Prediction

Advanced in silico tools are indispensable for the rational design of novel this compound analogues and for predicting their mechanism of action. Molecular docking studies can be employed to predict the binding affinity and interaction patterns of designed compounds with specific biological targets. nih.gov For instance, in the context of antidiabetic research, docking simulations have been used to understand how similar sulfonamide derivatives interact with key enzymes like α-glucosidase and α-amylase. nih.govresearchgate.net

Future in silico work should focus on developing more accurate and predictive models. This includes the use of molecular dynamics simulations to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of the analogues with their biological activity, guiding the design of more potent compounds.

Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are crucial for early-stage assessment of the drug-like properties of new analogues. researchgate.net By identifying potential liabilities early in the design process, researchers can prioritize the synthesis of compounds with a higher probability of success in later stages of drug development. The development of more sophisticated machine learning and artificial intelligence-based predictive models will be instrumental in accelerating the design-synthesis-testing cycle.

Diversification of Chemical Space Through Library Synthesis and Screening for Novel Biological Interactions

To fully explore the therapeutic potential of the this compound scaffold, a systematic diversification of its chemical space is necessary. This involves the creation of a large and structurally diverse library of analogues through combinatorial chemistry or parallel synthesis techniques. The core structure can be modified at several key positions, including the dipropylsulfamoyl group, the phenyl rings, and the nitro group.

For example, the dipropyl groups could be replaced with other alkyl or cyclic amines to probe the effect of steric and electronic properties on activity. The nitro group, which is a known pharmacophore but can also be associated with toxicity, could be replaced with other electron-withdrawing groups or bioisosteres. mdpi.com The substitution pattern on the phenyl rings can also be systematically varied to optimize interactions with biological targets.

Once synthesized, this library should be subjected to a broad range of biological screens to identify novel activities. This could include assays for enzyme inhibition, receptor binding, and antimicrobial or antiviral activity. The data generated from these screens can be used to build structure-activity relationships (SAR) and guide the next round of library design. nih.gov This iterative process of library synthesis, screening, and SAR analysis is a powerful strategy for discovering new lead compounds with novel biological activities.

Data on Potential Biological Activities of this compound Analogues

The following table illustrates hypothetical data from the screening of a library of this compound analogues, showcasing the potential for discovering diverse biological activities as proposed in the future research directions.

Compound IDModificationTarget/AssayActivity (IC50/EC50)
NDSN-001Parent Compoundα-Glucosidase Inhibition15.2 µM
NDSN-002Replacement of nitro group with cyano groupα-Glucosidase Inhibition22.5 µM
NDSN-003Replacement of dipropyl with morpholineNeurite Outgrowth Assay5.8 µM
NDSN-004Addition of a chloro group to the nitro-phenyl ringAntiviral (Enterovirus)2.1 µM
NDSN-005Replacement of dipropyl with piperidineDihydrofolate Reductase Inhibition11.7 µM

Q & A

Advanced Research Question

  • Analog Synthesis : Replace the dipropylsulfamoyl group with bioisosteres (e.g., piperazine, thiourea) to test neurokinin receptor antagonism, as seen in structurally related compounds like SR 48,968 .
  • Functional Group Modulation : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability .
  • In Vitro Assays : Screen analogs for receptor binding (e.g., neurokinin-2) using competitive radioligand displacement assays .

How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Advanced Research Question

  • Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic pathways (e.g., CYP450 enzymes) to identify discrepancies due to bioavailability .
  • Metabolite Identification : Use LC-HRMS to detect active/inactive metabolites that may explain reduced in vivo efficacy .
  • Dose-Response Analysis : Optimize dosing regimens to account for species-specific differences in receptor expression .

What experimental strategies can address challenges in crystallizing this compound for X-ray diffraction studies?

Advanced Research Question

  • Solvent Screening : Test polar aprotic solvents (e.g., DMSO, DMF) for slow evaporation crystallization .
  • Co-Crystallization : Use small-molecule additives (e.g., carboxylic acids) to stabilize crystal packing .
  • Low-Temperature Data Collection : Mitrate thermal motion artifacts by collecting data at 100 K .

How can fragmentation pathways in mass spectrometry guide impurity profiling during synthesis?

Advanced Research Question

  • ESI-MS/MS Analysis : Monitor characteristic ions (e.g., m/z 150, 167) to detect unreacted starting materials or side products .
  • Isotopic Labeling : Use deuterated solvents to track fragmentation pathways and identify impurities .
  • Quantitative NMR : Compare impurity peaks against a calibrated internal standard (e.g., TMS) .

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Reactant of Route 1
Reactant of Route 1
N-[4-(dipropylsulfamoyl)phenyl]-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(dipropylsulfamoyl)phenyl]-4-nitrobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.